molecular formula C13H12BrNO2S B258412 N-(3-bromophenyl)-1-phenylmethanesulfonamide

N-(3-bromophenyl)-1-phenylmethanesulfonamide

Cat. No. B258412
M. Wt: 326.21 g/mol
InChI Key: DNEQFAQGANIVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-1-phenylmethanesulfonamide, also known as BPMS, is a chemical compound that has been widely studied for its potential applications in scientific research. BPMS is a sulfonamide derivative that has been synthesized through a variety of methods, and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-phenylmethanesulfonamide is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in cell growth and proliferation. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body, and may also inhibit the activity of other enzymes involved in cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been found to reduce the growth and proliferation of cancer cells, and may be useful in the development of new cancer treatments. This compound has also been found to have antimicrobial activity against a range of bacteria and fungi, and may be useful in the development of new antibiotics. In addition, this compound has been found to have anti-inflammatory activity, and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-1-phenylmethanesulfonamide in lab experiments is that it is relatively easy to synthesize and purify, and is soluble in organic solvents. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, this compound may have off-target effects on other enzymes and cellular processes, which may complicate its use in lab experiments.

Future Directions

There are many potential future directions for research on N-(3-bromophenyl)-1-phenylmethanesulfonamide. One area of research could be the development of new antibiotics based on this compound, which could be useful in the treatment of antibiotic-resistant bacterial infections. Another area of research could be the development of new cancer treatments based on this compound, which could be useful in the treatment of a range of cancers. In addition, further studies could be done to elucidate the mechanism of action of this compound, which could help to inform its use in lab experiments and potential therapeutic applications.

Synthesis Methods

N-(3-bromophenyl)-1-phenylmethanesulfonamide can be synthesized through a variety of methods, including the reaction of 3-bromobenzenesulfonyl chloride with aniline in the presence of a base, or the reaction of 3-bromobenzenesulfonyl chloride with benzylamine in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-(3-bromophenyl)-1-phenylmethanesulfonamide has been found to have a range of potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that this compound has antimicrobial activity against a range of bacteria and fungi, and may be useful in the development of new antibiotics. This compound has also been found to have anticancer activity, and may be useful in the development of new cancer treatments.

properties

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

N-(3-bromophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H12BrNO2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10H2

InChI Key

DNEQFAQGANIVQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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